molecular formula C17H22F2N2O5S B11503850 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-difluorophenoxy)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-difluorophenoxy)sulfonyl]carbamate

Cat. No.: B11503850
M. Wt: 404.4 g/mol
InChI Key: WSGRHAOQCLAGOG-SFVWDYPZSA-N
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Description

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-difluorophenoxy)sulfonyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, which is a bicyclic structure, and a sulfonylcarbamate group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-difluorophenoxy)sulfonyl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinolizidine Core: This can be achieved through a series of cyclization reactions involving amines and aldehydes under acidic or basic conditions.

    Introduction of the Sulfonylcarbamate Group: This step involves the reaction of the quinolizidine intermediate with sulfonyl chlorides and carbamates under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-difluorophenoxy)sulfonyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-difluorophenoxy)sulfonyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Diethyl malonate: Another ester compound used in organic synthesis.

    Oxaliplatin: A platinum-based drug with a similar carbamate group.

Uniqueness

What sets (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-difluorophenoxy)sulfonyl]carbamate apart is its unique quinolizidine core combined with the sulfonylcarbamate group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H22F2N2O5S

Molecular Weight

404.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,4-difluorophenoxy)sulfonylcarbamate

InChI

InChI=1S/C17H22F2N2O5S/c18-13-6-7-16(14(19)10-13)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-15(12)21/h6-7,10,12,15H,1-5,8-9,11H2,(H,20,22)/t12-,15?/m0/s1

InChI Key

WSGRHAOQCLAGOG-SFVWDYPZSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=C(C=C(C=C3)F)F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C=C(C=C3)F)F

Origin of Product

United States

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